D-Mannojirimycin Bisulfite

Description

Discovery and Initial Characterization in Microbial Systems

The discovery of D-Mannojirimycin, then named nojirimycin (B1679825) B, occurred in the context of screening microbial sources for new glycosidase inhibitors. Researchers isolated it as its stable bisulfite adduct from the culture broth of Streptomyces lavendulae SF-425. nih.govjst.go.jp This was not an isolated discovery, as the same fermentation broth also yielded nojirimycin, a related and historically significant iminosugar. nih.govjst.go.jp

Initial characterization established the structure of nojirimycin B as 5-amino-5-deoxy-D-mannopyranose. nih.gov The isolation as a bisulfite adduct is a known method to stabilize iminosugars like nojirimycin, which can be unstable in their free base form. scribd.com The structure was determined using 1H NMR spectroscopy and confirmed by X-ray structural analysis. nih.govjst.go.jp Further characterization involved the microbiological oxidation of nojirimycin B, which produced D-mannonic-δ-lactam. nih.gov

Early biological studies revealed that both D-Mannojirimycin (as its bisulfite adduct) and its oxidized lactam derivative were powerful inhibitors of specific glycosidases. They demonstrated potent inhibitory activity against rat epididymal α-mannosidase and apricot β-glucosidase, highlighting their potential to interfere with carbohydrate metabolism. nih.govjst.go.jp This inhibitory profile distinguished it from other iminosugars and established its primary mechanism of action.

| Property | Description | Source(s) |

| Compound Name | D-Mannojirimycin Bisulfite | nih.gov |

| Systematic Name | 5-Amino-5-deoxy-D-mannopyranose bisulfite adduct | nih.govscribd.com |

| Original Name | Nojirimycin B bisulfite adduct | nih.govjst.go.jp |

| Microbial Source | Streptomyces lavendulae SF-425 | nih.govjst.go.jp |

| Chemical Formula | C6H13NO7S | biosynth.com |

| Molecular Weight | 243.24 g/mol | biosynth.com |

| Primary Biological Activity | Glycosidase Inhibitor | biosynth.comnih.gov |

Historical Context of Iminosugar Research and this compound Derivatives

The field of iminosugar research began in earnest with the discovery of nojirimycin in 1966, the first natural sugar analogue found to contain a nitrogen atom within the ring structure. e-bookshelf.deoup.com This discovery opened a new chapter in carbohydrate chemistry and biology, moving beyond the traditional view of sugars. e-bookshelf.de The initial interest in nojirimycin was due to its antibiotic properties, which spurred the synthesis of related compounds like 1-deoxynojirimycin (B1663644) (DNJ). e-bookshelf.de The subsequent realization that these compounds were potent glycosidase inhibitors in the mid-1970s marked a pivotal moment, shifting the research focus towards their potential as tools for glycobiology and as therapeutic agents. researchgate.nete-bookshelf.de

Iminosugars, being highly water-soluble, were often overlooked in early natural product screening programs that favored organic solvent extraction. unimib.it Their history is deeply intertwined with traditional medicine, where plant extracts rich in these compounds have been used for centuries. unimib.it The 1980s saw a surge of interest from the pharmaceutical industry, exploring iminosugars as potential anti-cancer and anti-HIV agents. unimib.it This research expanded to cover a wide range of applications, including treatments for diabetes, viral infections, and lysosomal storage disorders. researchgate.net

Research into derivatives of D-Mannojirimycin and other iminosugars has been extensive. The bisulfite adduct itself is a key derivative, providing stability for the parent compound. scribd.com Synthetic efforts have produced various analogues, including 1-deoxymannojirimycin (B1202084) (DMM), which selectively inhibits Golgi-associated α(1→2) mannosidase and is widely used in studies on glycoprotein (B1211001) processing. sigmaaldrich.com The study of different stereoisomers and derivatives has been crucial; for instance, biological assays of the bisulfite adducts of both D- and L-nojirimycin showed that the unnatural L-gluco configured compound possessed significant inhibitory activity against certain glycosidases. nih.gov This highlights the importance of stereochemistry in the biological function of iminosugars and drives the continued synthesis of novel derivatives to find candidates with improved activity and selectivity. unimib.it

| Iminosugar | Year of Discovery/Key Development | Significance | Source(s) |

| Nojirimycin | 1966 | First natural iminosugar discovered; potent α- and β-glucosidase inhibitor. | e-bookshelf.deoup.com |

| 1-Deoxynojirimycin (DNJ) | ~1970s | Synthesized from nojirimycin; found naturally; basis for approved drugs. | e-bookshelf.de |

| Iminosugar Glycosidase Inhibition | mid-1970s | Realization of the primary mechanism of action, launching the field. | researchgate.nete-bookshelf.de |

| D-Mannojirimycin (Nojirimycin B) | 1984 | Discovered as bisulfite adduct; potent α-mannosidase inhibitor. | nih.govjst.go.jp |

| 1-Deoxymannojirimycin (DMM) | - | A key derivative used to study glycoprotein processing by inhibiting mannosidase I. | sigmaaldrich.com |

Structure

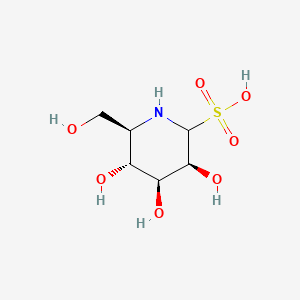

3D Structure

Properties

Molecular Formula |

C6H13NO7S |

|---|---|

Molecular Weight |

243.24 g/mol |

IUPAC Name |

(3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid |

InChI |

InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5+,6?/m1/s1 |

InChI Key |

PLICPKOWHZITQE-QTVWNMPRSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(N1)S(=O)(=O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O |

Origin of Product |

United States |

Isolation and Biosynthesis Research of D Mannojirimycin Bisulfite

Microbial Production and Optimization Methodologies

D-Mannojirimycin is naturally produced by certain microorganisms, particularly species of the genus Streptomyces. Research has identified Streptomyces lavendulae as a producer of this compound, often alongside other iminosugars like nojirimycin (B1679825). nih.gov In fact, a new aminosugar designated as nojirimycin B, which was identified as 5-amino-5-deoxy-D-mannopyranose (the chemical name for D-Mannojirimycin), was isolated from the culture broth of Streptomyces lavendulae SF-425. nih.gov

The isolation of these iminosugars can be challenging due to their instability in neutral or acidic conditions. scribd.com To overcome this, D-Mannojirimycin is typically converted into its more stable bisulfite adduct for purification. nih.govscribd.com This process involves treating the fermentation broth or a purified solution of the compound with sulfur dioxide, which leads to the crystallization of the stable D-Mannojirimycin Bisulfite adduct. scribd.comresearchgate.net The free iminosugar can be quantitatively recovered from the bisulfite adduct through alkaline hydrolysis followed by chromatographic methods. scribd.com

Table 1: Microbial Producers of D-Mannojirimycin and Related Iminosugars

| Microorganism | Produced Iminosugars | Relevant Research Findings |

| Streptomyces lavendulae | D-Mannojirimycin (Nojirimycin B), Nojirimycin, 1-Deoxynojirimycin (B1663644) | Identified as a natural source of D-Mannojirimycin, which was isolated as its bisulfite adduct. nih.gov Fermentation improvements have focused on maximizing 1-deoxynojirimycin. tandfonline.com |

| Streptomyces subrutilus | 1-Deoxymannonojirimycin, 1-Deoxynojirimycin | Biosynthetic studies have shown that glucose is a precursor to both compounds in this organism. csic.es |

| Bacillus species | 1-Deoxynojirimycin | Various Bacillus species are known producers of DNJ, with biosynthetic pathways involving similar intermediates to those in Streptomyces. researchgate.netcsic.es |

Investigation of Biosynthetic Pathways in Natural Producers

The biosynthesis of D-Mannojirimycin is intricately linked to the pathway for 1-deoxynojirimycin (DNJ) and begins with central carbohydrate metabolism. nih.govresearchgate.net In organisms like Streptomyces lavendulae, the pathway is understood to start from D-fructose or its phosphorylated form, fructose-6-phosphate (B1210287). researchgate.netnih.gov

The key steps leading to the formation of D-Mannojirimycin are:

Transamination: The pathway initiates with the amination of a keto sugar. For instance, the enzyme transaminase MvTA can act on D-fructose to produce 2-amino-2-deoxy-D-mannitol (ADM). nih.gov In other identified pathways, a transaminase (encoded by genes like aspC or gabT1) catalyzes the amination of fructose-6-phosphate. ejbiotechnology.inforsc.org

Dephosphorylation: If the pathway starts with fructose-6-phosphate, a phosphatase enzyme (encoded by genes such as MJ0374 or yktC1) is required to remove the phosphate (B84403) group, yielding ADM. ejbiotechnology.inforsc.org This step is circumvented if the transamination occurs directly on D-fructose. nih.gov

Oxidation and Cyclization: The acyclic amino polyol, ADM, is then oxidized by a dehydrogenase. nih.gov An oxidoreductase or dehydrogenase (like GutB1, encoded by genes such as frmA or adhD) oxidizes the hydroxyl group at the C6 position of ADM. nih.govejbiotechnology.inforsc.org This oxidation leads to the formation of a 6-oxo intermediate which then spontaneously cyclizes to form D-Mannojirimycin (also known as mannojirimycin or MJ). nih.gov

Table 2: Key Enzymes in the Biosynthesis of D-Mannojirimycin

| Enzyme | Gene(s) (Example) | Function | Reference(s) |

| Transaminase | aspC, MvTA | Catalyzes the amination of fructose-6-phosphate or D-fructose to form an amino-deoxy-mannitol intermediate. | nih.govejbiotechnology.info |

| Phosphatase | MJ0374-1, MJ0374-2, yktC1 | Dephosphorylates the intermediate to produce 2-amino-2-deoxy-D-mannitol (ADM). | ejbiotechnology.inforsc.org |

| Dehydrogenase / Oxidoreductase | frmA-1, frmA-2, adhD, GutB1 | Oxidizes ADM, leading to spontaneous cyclization to form D-Mannojirimycin. | nih.govejbiotechnology.info |

Comparative Analysis of Biosynthesis with Related Iminosugars

The biosynthesis of D-Mannojirimycin is a critical part of a larger pathway that produces other significant iminosugars, namely nojirimycin (NJ) and 1-deoxynojirimycin (DNJ). csic.esrsc.org The structural differences between these molecules arise from sequential enzymatic reactions that follow the formation of D-Mannojirimycin.

D-Mannojirimycin (MJ): As established, this compound is formed via the oxidation and cyclization of 2-amino-2-deoxy-D-mannitol (ADM). nih.gov It features a mannose configuration.

Nojirimycin (NJ): This iminosugar is the C2 epimer of D-Mannojirimycin. The conversion from D-Mannojirimycin to Nojirimycin occurs through an epimerization reaction at the C2 position. csic.esrsc.org This step changes the stereochemistry from manno to gluco.

1-Deoxynojirimycin (DNJ): This is the most studied of the three and is the 1-deoxy version of Nojirimycin. The formation of DNJ from Nojirimycin involves two final steps: a dehydration reaction that removes the hydroxyl group at C1, followed by a reduction. csic.esrsc.org

Therefore, the biosynthetic relationship is sequential: D-Fructose → ... → 2-Amino-2-deoxy-D-mannitol → D-Mannojirimycin → Nojirimycin → 1-Deoxynojirimycin

While Streptomyces and Bacillus species utilize this pathway involving C2-N-C6 cyclization, it is noteworthy that the biosynthesis of DNJ in plants like Commelina communis follows a different route, with cyclization occurring at C1-N-C5. rsc.orgresearchgate.net In microorganisms like Streptomyces subrutilus, both D-Mannojirimycin and Nojirimycin are considered intermediates in the formation of DNJ. csic.es However, in some cases, such as in Bacillus subtilis var niger, studies have found production of DNJ without detectable traces of 1-deoxymannonojirimycin, suggesting potential variations or efficiencies in the epimerization and subsequent steps between different microbial strains. csic.es

Table 3: Comparison of Related Iminosugars in the Biosynthetic Pathway

| Compound | Key Structural Feature | Biosynthetic Relationship |

| D-Mannojirimycin | Iminosugar with D-mannose configuration | Formed from the cyclization of 2-amino-2-deoxy-D-mannitol. |

| Nojirimycin | Iminosugar with D-glucose configuration | C2 epimer of D-Mannojirimycin. |

| 1-Deoxynojirimycin | 1-deoxy form of Nojirimycin | Formed by dehydration and reduction of Nojirimycin. |

Mechanistic Studies of Glycosidase Inhibition by D Mannojirimycin Bisulfite

General Principles of Iminosugar-Mediated Glycosidase Inhibition

Iminosugars are a class of polyhydroxylated alkaloids where the endocyclic oxygen of a sugar ring is replaced by a nitrogen atom. This fundamental substitution allows them to act as potent and selective inhibitors of glycosidases, the enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. The inhibitory action of iminosugars stems from their ability to mimic the structure of the natural substrate or, more critically, the transition state of the enzymatic reaction.

The nitrogen atom in the iminosugar ring is typically protonated at physiological pH, creating a cationic species that resembles the charge and shape of the oxocarbenium ion-like transition state formed during glycosidic bond cleavage. This structural and charge mimicry enables the iminosugar to bind with high affinity to the enzyme's active site, often several orders of magnitude more tightly than the actual substrate. This high-affinity binding effectively blocks the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. The specificity of an iminosugar inhibitor is dictated by the stereochemistry of its hydroxyl groups, which mirrors that of the corresponding natural sugar, allowing for selective targeting of different glycosidases.

Detailed Enzyme Kinetics and Inhibition Models

D-Mannojirimycin Bisulfite, the bisulfite adduct of 5-amino-5-deoxy-D-mannopyranose (also known as Nojirimycin (B1679825) B), has been identified as a potent inhibitor of specific glycosidases. nih.gov The addition of the bisulfite group to the iminosugar can enhance its stability and solubility.

Kinetic studies have indicated that this compound acts as a selective, non-competitive inhibitor of α-mannosidase. In a non-competitive inhibition model, the inhibitor does not bind to the active site of the enzyme where the substrate binds. Instead, it binds to an allosteric site, which is a different site on the enzyme. This binding event induces a conformational change in the enzyme, altering the shape of the active site and reducing its catalytic efficiency without affecting the binding of the substrate itself. Consequently, in non-competitive inhibition, the maximal reaction rate (Vmax) is decreased, while the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged.

Specificity Profile Against Key Glycoside Hydrolase Classes

The inhibitory activity of this compound is not uniform across all glycosidases, exhibiting a distinct specificity profile.

Inhibition of α-Glucosidases

Based on the available scientific literature, there is no direct evidence to suggest that this compound is a significant inhibitor of α-glucosidases. While its parent compound family, nojirimycins, are known to be potent inhibitors of α- and β-glucosidases, the specific stereochemistry of D-Mannojirimycin (with a manno-configuration) and the presence of the bisulfite adduct appear to direct its specificity away from α-glucosidases. researchgate.net

Inhibition of β-Glucosidases

Research has shown that the bisulfite adduct of Nojirimycin B (D-Mannojirimycin) exhibits powerful inhibitory activity against apricot β-glucosidase. nih.govresearchgate.netresearchgate.net This indicates that despite its manno-configuration, it retains the ability to interact with and inhibit certain β-glucosidases. The exact nature of this inhibition (e.g., competitive, non-competitive) and specific kinetic parameters for this compound against β-glucosidases are not extensively detailed in the literature.

Inhibition of α-Mannosidases

The most pronounced and well-documented inhibitory activity of this compound is against α-mannosidases. nih.govresearchgate.netresearchgate.net It has been identified as a potent and selective inhibitor of this class of enzymes, for instance, against rat epididymal α-mannosidase. nih.govresearchgate.netresearchgate.net As previously mentioned, the inhibition mechanism is reported to be non-competitive. This high specificity is attributed to the D-manno configuration of the iminosugar, which mimics the structure of D-mannose, the natural substrate for α-mannosidases.

Interactions with Other Glycosidases and Glycosyltransferases

There is a lack of information in the scientific literature regarding the interactions of this compound with other classes of glycosidases beyond those mentioned above. Furthermore, no studies were found that investigate the inhibitory activity of this compound against glycosyltransferases, which are enzymes that catalyze the transfer of monosaccharide moieties from an activated donor to an acceptor molecule.

Inhibitory Profile of this compound

| Enzyme Class | Inhibition Status | Inhibition Model | Supporting Evidence |

| α-Glucosidases | No significant inhibition reported | Not Applicable | Lack of direct evidence in reviewed literature. researchgate.net |

| β-Glucosidases | Potent Inhibitor | Not explicitly defined | Powerful inhibitory activity against apricot β-glucosidase. nih.govresearchgate.netresearchgate.net |

| α-Mannosidases | Potent and Selective Inhibitor | Non-competitive | Strong inhibition of rat epididymal α-mannosidase. nih.govresearchgate.netresearchgate.net |

| Glycosyltransferases | No data available | Not Applicable | No studies found in the reviewed literature. |

Molecular Interactions and Biological Targets of D Mannojirimycin Bisulfite

Glycoprotein (B1211001) Processing and N-linked Glycosylation Modulation

The N-linked glycosylation pathway is a critical series of post-translational modifications that glycoproteins undergo, starting in the endoplasmic reticulum (ER) and continuing in the Golgi apparatus. This process is essential for the correct folding, stability, and function of a vast number of proteins. Iminosugars, due to their structural similarity to monosaccharides, can act as competitive inhibitors of the glycosidases that catalyze the trimming of the oligosaccharide chains attached to nascent proteins.

Endoplasmic Reticulum α-Glucosidase Involvement

The initial steps of N-linked glycoprotein processing in the ER involve the sequential removal of glucose residues from the Glc3Man9GlcNAc2 oligosaccharide precursor by α-glucosidases I and II. Inhibition of these enzymes is a well-documented effect of related iminosugars like deoxynojirimycin (DNJ). nih.govembopress.org This inhibition leads to the retention of glucose residues on the N-glycan chains. embopress.org While direct studies on D-mannojirimycin bisulfite's effect on α-glucosidases are not extensively detailed, the general mechanism of iminosugar action suggests a potential for interaction. The interference with glucosidases at this early stage of the biosynthetic process can have profound effects on the subsequent folding and quality control of glycoproteins. nih.govembopress.org

Golgi Mannosidase Pathway Alterations

Following the initial processing in the ER, glycoproteins are transported to the Golgi apparatus, where further modifications of the N-glycan chains occur. A key step in this process is the trimming of mannose residues by Golgi α-mannosidases. D-Mannojirimycin, the parent compound of this compound, is a known inhibitor of Golgi mannosidase I. nih.gov This inhibition prevents the conversion of high-mannose type N-glycans to complex and hybrid types. nih.govembopress.org By blocking mannosidase I, the downstream actions of other enzymes like N-acetylglucosaminyltransferase I (GlcNAc-TI) and Golgi α-mannosidase II are also impeded. embopress.org This leads to an accumulation of glycoproteins with unprocessed high-mannose oligosaccharide chains. nih.gov

Table 1: Effects of Mannosidase Inhibition on N-glycan Processing

| Enzyme | Substrate | Product | Effect of Inhibition |

| Golgi α-Mannosidase I | High-mannose N-glycans (e.g., Man9GlcNAc2) | Man5GlcNAc2 | Accumulation of high-mannose structures; prevention of complex and hybrid glycan formation. |

| Golgi α-Mannosidase II | GlcNAcMan5GlcNAc2 | GlcNAcMan3GlcNAc2 | Accumulation of hybrid-type glycans. |

Protein Folding and Quality Control Pathway Investigations

The proper folding of glycoproteins is tightly monitored by the ER quality control system. nih.govcellular-protein-chemistry.nlcellular-protein-chemistry.nlnih.govresearchgate.net This system ensures that only correctly folded and assembled proteins are transported to their final destinations. The state of the N-glycan chain serves as a crucial signal in this process.

Role as Pharmacological Chaperones for Misfolded Glycoenzymes

Pharmacological chaperones are small molecules that can bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking, thereby rescuing their function. This approach is particularly relevant for lysosomal storage disorders caused by mutations that lead to misfolded, but potentially active, enzymes. Iminosugars, including derivatives of deoxynojirimycin and deoxygalactonojirimycin, have shown promise as pharmacological chaperones for conditions like Gaucher disease and GM1-gangliosidosis. mtroyal.ca By binding to the active site of the misfolded enzyme in the ER, these compounds can promote its correct conformation, allowing it to pass the ER quality control and be transported to the lysosome.

While specific studies on this compound as a pharmacological chaperone are not widely available, the principle is applicable. Given its nature as a mannosidase inhibitor, it could potentially act as a chaperone for certain mutant forms of α-mannosidase, the deficiency of which leads to the lysosomal storage disorder α-mannosidosis.

Impact on Lysosomal Hydrolase Stability and Activity

The stability and activity of lysosomal hydrolases are crucial for the breakdown of various macromolecules. In many lysosomal storage diseases, mutations lead to the production of unstable enzymes that are rapidly degraded. By acting as pharmacological chaperones, iminosugars can enhance the stability of these mutant enzymes. For instance, N-n-butyl-deoxygalactonojirimycin has been shown to enhance the processing and activity of β-galactosidase in fibroblasts from a patient with infantile GM1-gangliosidosis. mtroyal.ca This stabilization allows for increased levels of the active enzyme in the lysosome, potentially alleviating the disease phenotype. The potential of this compound to similarly stabilize mutant lysosomal α-mannosidase warrants further investigation.

Interference with Cellular Metabolic Pathways

The effects of iminosugars are not limited to the glycoprotein processing pathway. By inhibiting key glycosidases, they can have broader impacts on cellular metabolism. For example, inhibitors of α-glucosidases, such as deoxynojirimycin, can affect the breakdown of complex carbohydrates in the gut, leading to a reduction in postprandial glucose levels.

Furthermore, the accumulation of unprocessed glycoproteins due to the inhibition of glycosidases can trigger the unfolded protein response (UPR). The UPR is a cellular stress response that aims to restore homeostasis in the ER. However, prolonged activation of the UPR can lead to apoptosis.

The specific effects of this compound on broader cellular metabolic pathways have not been extensively characterized. However, its primary action as a mannosidase inhibitor suggests that its metabolic consequences would be primarily linked to the downstream effects of altered glycoprotein structure and function, as well as potential induction of ER stress.

Carbohydrate Metabolism Modulation

This compound is a recognized inhibitor of α-mannosidase. nih.gov This enzyme plays a critical role in the processing of N-linked oligosaccharides in the endoplasmic reticulum and Golgi apparatus. By inhibiting α-mannosidase, this compound disrupts the normal trimming of mannose residues from glycoprotein precursors. This interference in glycoprotein processing can lead to the accumulation of improperly folded proteins and can affect a variety of cellular functions that rely on correctly glycosylated proteins.

The mechanism of inhibition is attributed to the structural similarity of the mannojirimycin moiety to the natural mannose substrate. This allows the compound to bind to the active site of the enzyme, effectively blocking its catalytic activity. The addition of the bisulfite group can influence the compound's solubility and stability, but the core inhibitory action resides in the mannojirimycin structure. Research on related compounds, such as deoxymannojirimycin, has shown that this inhibition can have profound effects on cellular processes, including viral replication, by altering the glycosylation of viral envelope proteins. nih.gov

Specific Plant Metabolic Pathway Disruption

Current scientific literature does not provide specific research findings on the disruption of plant metabolic pathways by this compound. While it is known that glycosidase inhibitors can play a role in plant-pathogen interactions and plant defense mechanisms by affecting cell wall degradation enzymes, direct studies on the effects of this compound in this context are not available. nih.govnih.gov Plants themselves produce a variety of glycosidase inhibitors as a defense mechanism, but the external application and specific targets of this compound in plant systems have not been elucidated.

Research into Receptor and Signaling Pathway Modulation

The influence of glycosylation on the function of cell surface receptors and intracellular signaling molecules is a critical area of biomedical research. While the direct effects of this compound on many of these pathways are still under investigation, research on related compounds provides some insights.

Epidermal Growth Factor (EGF) Receptor Signaling Inhibition

There is currently no scientific evidence available to suggest that this compound inhibits the Epidermal Growth Factor (EGF) receptor signaling pathway. The primary mechanism of action for D-Mannojirimycin and its derivatives is the inhibition of glycosidases, which affects protein glycosylation. While proper glycosylation is essential for the function of many receptor tyrosine kinases, including the EGF receptor, direct inhibition of the EGF receptor or its signaling cascade by this compound has not been reported in the reviewed literature.

Nuclear Factor-κB (NF-κB) Signaling Pathway Regulation

Research on nojirimycin (B1679825), a compound structurally related to D-Mannojirimycin, has demonstrated its ability to regulate the Nuclear Factor-κB (NF-κB) signaling pathway. nih.gov Nojirimycin has been shown to suppress inflammation by inhibiting the activation of NF-κB. nih.gov This is achieved by reducing the production of inflammatory mediators such as iNOS, COX-2, and various pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α, in macrophages stimulated with lipopolysaccharides (LPS). nih.gov

The suppression of NF-κB activation is a key mechanism in the anti-inflammatory effects of nojirimycin. nih.gov Given the structural similarities, it is plausible that this compound may exert similar regulatory effects on the NF-κB pathway, although direct experimental evidence for the bisulfite adduct is limited. The table below summarizes the observed effects of Nojirimycin on key inflammatory mediators, which are regulated by the NF-κB signaling pathway.

| Inflammatory Mediator | Effect of Nojirimycin Treatment | Significance in NF-κB Pathway |

|---|---|---|

| iNOS (inducible Nitric Oxide Synthase) | Production significantly inhibited | A key pro-inflammatory enzyme whose expression is induced by NF-κB. |

| COX-2 (Cyclooxygenase-2) | Production significantly inhibited | An enzyme involved in the synthesis of prostaglandins, its expression is upregulated by NF-κB during inflammation. |

| PGE₂ (Prostaglandin E₂) | Production significantly inhibited | A major product of COX-2 activity, it is a key mediator of inflammation. |

| IL-6 (Interleukin-6) | Production significantly inhibited | A pro-inflammatory cytokine whose gene transcription is activated by NF-κB. |

| IL-1β (Interleukin-1β) | Production significantly inhibited | A potent pro-inflammatory cytokine, its expression is under the control of the NF-κB pathway. |

| TNF-α (Tumor Necrosis Factor-alpha) | Production significantly inhibited | A central pro-inflammatory cytokine that both activates and is regulated by the NF-κB pathway. |

| NO (Nitric Oxide) | Levels reduced | Produced by iNOS, high levels are associated with inflammation. |

Advanced Synthetic Methodologies and Derivatization of D Mannojirimycin Bisulfite

Chemo-Enzymatic Synthesis Approaches for Iminosugars

The synthesis of iminosugars is often complex and can involve lengthy processes with challenges in scalability and purification. researchgate.net Chemo-enzymatic synthesis has emerged as a powerful strategy, combining the selectivity of biocatalysts with the efficiency of chemical reactions to streamline the production of these valuable compounds. nih.govrsc.org These methods often proceed without the need for cumbersome protecting groups, offering a more direct route to the target molecules. csic.es

A common chemo-enzymatic approach involves a cascade of reactions, starting from readily available monosaccharides or simple achiral precursors. rsc.orgcsic.es Key enzymatic steps can include:

Aldol Additions: Class II pyruvate (B1213749) aldolases, such as D-fructose-6-phosphate aldolase (B8822740) (FSA), are used for stereoselective C-C bond formation, creating chiral keto-diol intermediates from precursors like dihydroxyacetone phosphate (B84403). researchgate.netcapes.gov.br

Oxidation and Amination: Enzymes like galactose oxidase variant F2 can selectively oxidize specific hydroxyl groups. researchgate.netrsc.org Subsequent transamination, catalyzed by transaminases, introduces the crucial nitrogen atom. rsc.org

Reduction/Cyclization: The final ring closure to form the piperidine (B6355638) or pyrrolidine (B122466) core of the iminosugar is often achieved through reductive amination, which can be performed chemically (e.g., catalytic hydrogenation) or enzymatically using imine reductases (IREDs) or reductive aminases. researchgate.netcsic.es

One-pot chemo-enzymatic routes have been developed for large-scale access to N-alkylated deoxynojirimycin (DNJ) derivatives, starting from glucose and an amine. nih.gov This process can involve a selective oxidation step by organisms like Gluconobacter oxydans, followed by a reductive ring expansion to yield the desired iminosugar. nih.gov These biocatalytic strategies provide an efficient and highly stereoselective pathway to densely functionalized iminosugars. researchgate.netcsic.es

Stereoselective Synthesis of D-Mannojirimycin Bisulfite and its Analogues

The stereoselective synthesis of D-mannojirimycin (the mannose analogue of nojirimycin) is crucial for its biological activity. Various strategies have been developed, often starting from chiral pool precursors like D-serine or D-glucose. capes.gov.brresearchgate.net

One notable method achieves the synthesis of deoxymannojirimycin from D-serine. A key step in this process is a palladium-catalyzed decarboxylative carbonylation of a serine-derived 5-vinyloxazolidin-2-one, which establishes the core piperidine precursor with the correct stereochemistry. capes.gov.br Other approaches utilize sugar-derived intermediates, such as D-glucose, and employ a series of transformations including stereoselective reductive amination to form the piperidine ring. researchgate.net

The this compound adduct is formed by the reaction of the iminosugar with sodium bisulfite. Nojirimycin (B1679825) and its manno-isomer exist in equilibrium between a cyclic piperidinose form and a more reactive cyclic imine form. The imine can readily react with nucleophiles like bisulfite to form a stable, crystalline adduct. orgsyn.orggoogle.com This reaction is often used for the purification and stabilization of nojirimycin-type compounds. epo.org For instance, nojirimycin bisulfite has been prepared from 5-amino-5-deoxy-1,2-O-isopropylidene-α-D-glucofuranose. google.com The biological activity of these bisulfite adducts has also been evaluated, with some demonstrating significant inhibitory activity against glycosidases. nih.gov

Design and Synthesis of N-Substituted and Glycosylated Derivatives for Mechanistic Probing

To investigate the binding interactions between iminosugar inhibitors and their target enzymes, researchers design and synthesize a variety of derivatives. Chemical modifications, particularly at the ring nitrogen (N-substitution) and at various hydroxyl groups (glycosylation), provide valuable probes for understanding the enzyme's active site topology and the mechanism of inhibition. cdnsciencepub.com

N-Substituted Derivatives: N-alkylation of the parent iminosugar can significantly alter its inhibitory potency and selectivity. nih.gov A wide range of N-substituted derivatives of deoxymannojirimycin (dMM) and its analogues have been synthesized, including N-alkylated, N-hydroxyalkylated, and N-aralkylated compounds. researchgate.netnih.gov These are typically prepared by reacting a suitable protected or unprotected iminosugar with an alkyl halide or by reductive amination with an aldehyde. researchgate.net For example, a library of 33 N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol (DIM), a pyrrolidine analogue, was synthesized from D-mannose to systematically evaluate their glycosidase inhibition profiles. researchgate.net

Glycosylated Derivatives: Glycosylation involves attaching a sugar moiety to the iminosugar core, creating disaccharide mimics that can probe larger areas of an enzyme's binding site. cdnsciencepub.comresearchgate.net The synthesis of 1-deoxy-3-O-(α-D-glucopyranosyl)-mannojirimycin and its congeners was undertaken to assess the intermolecular hydrogen bonds within the endo-α-D-mannosidase-inhibitor complex. cdnsciencepub.comresearchgate.net The synthesis of these complex molecules requires regioselective glycosylation, often using a partially protected iminosugar acceptor and an activated sugar donor. researchgate.netcdnsciencepub.com The resulting glycosylated iminosugars have proven to be powerful tools for mapping enzyme-substrate interactions. cdnsciencepub.com

Structure-Activity Relationship (SAR) Studies Through Chemical Modification

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of iminosugar inhibitors. By systematically modifying the structure of D-mannojirimycin and its analogues and assessing the impact on biological activity, researchers can identify key structural features required for effective enzyme inhibition.

Key findings from SAR studies on mannojirimycin and related iminosugars include:

Role of Hydroxyl Groups: The configuration and presence of hydroxyl groups are critical. Deoxygenation or alkylation of the hydroxyl groups on the deoxymannojirimycin unit of a glycosylated inhibitor was found to abolish or significantly reduce its activity against endo-α-D-mannosidase, indicating that these groups are involved in crucial hydrogen bonding interactions with the enzyme. cdnsciencepub.com

Effect of N-Substitution: N-alkylation of deoxynojirimycin (DNJ) generally increases its potency for inhibiting ER glucosidases compared to the parent compound. nih.gov However, for 1,4-dideoxy-1,4-imino-D-mannitol (DIM), N-substitution was found to decrease its α-mannosidase inhibitory activity, though some derivatives gained inhibitory activity against other glycosidases. researchgate.net The nature of the substituent is also important; bulky or branched alkyl groups can decrease inhibitory potency. nih.govnih.gov

Impact of Ring Size and Stereochemistry: The size of the iminosugar ring (e.g., five-membered pyrrolidine vs. six-membered piperidine) and the stereochemistry of the hydroxyl groups dramatically influence inhibitory profiles. nih.gov For instance, studies comparing N-substituted piperidine and azepane (seven-membered ring) derivatives showed that both ring size and the configuration of hydroxyls contribute significantly to glycosidase inhibition. nih.gov

The following table summarizes SAR data for N-substituted deoxynojirimycin (dNM) derivatives against ER glucosidases, illustrating the effect of alkyl chain length.

| Compound | Substituent on Nitrogen | Relative Inhibitory Potency |

| dNM | -H | 1 |

| N-Methyl-dNM | -CH₃ | 4 |

| N-Ethyl-dNM | -C₂H₅ | 10 |

| N-Propyl-dNM | -C₃H₇ | >10 |

| N-Butyl-dNM | -C₄H₉ | >10 |

| Data derived from studies on the inhibition of α1-antitrypsin processing in HepG2 cells, which is dependent on ER glucosidase activity. nih.gov |

The following table presents data on the inhibition of GBA1 and GBA2 by N-substituted aminocyclopentitols, which are analogues of iminosugars.

| Compound | N-Substituent | GBA1 Kᵢ (nM) | GBA2 Kᵢ (nM) |

| 36a | n-Butyl | 32 | 3300 |

| 36b | n-Nonyl | <<14 | 43 |

| 36f | 1-((pentyloxy)methyl)adamantan-1-yl | ~16 | 14 |

| Data from a study on N-Butyl-1-deoxynojirimycin analogues. researchgate.net |

These SAR studies provide a rational basis for the design of second-generation iminosugar inhibitors with improved therapeutic properties. rsc.orgsemanticscholar.org

Investigation of Cellular and Biological Processes in Preclinical Models

Analysis of Glycosylation Pattern Alterations in Cell Systems

D-Mannojirimycin and its derivatives are recognized as inhibitors of enzymes involved in the N-linked glycosylation pathway, a critical post-translational modification process for many proteins. nih.gov As a selective inhibitor of α-mannosidases, particularly Golgi α-mannosidase I, D-Mannojirimycin Bisulfite fundamentally alters the maturation of N-glycans on nascent glycoproteins. nih.govpennlab.ca

The N-glycosylation process begins in the endoplasmic reticulum (ER) with the transfer of a large precursor oligosaccharide (Glc₃Man₉GlcNAc₂) to proteins. mdpi.com For this glycan to mature into a complex-type structure, it must undergo extensive trimming by glycosidases in the ER and Golgi apparatus. mdpi.com D-Mannojirimycin acts within the Golgi apparatus, specifically inhibiting the α-1,2-mannosidase I enzyme responsible for removing mannose residues from the Man₉GlcNAc₂ structure. nih.gov

Inhibition of this enzymatic step halts the trimming process, preventing the formation of Man₅GlcNAc₂, which is the necessary substrate for N-acetylglucosaminyltransferase I (GlcNAc-TI), the gateway enzyme for complex glycan synthesis. howard.edu Consequently, cells treated with mannosidase inhibitors like deoxymannojirimycin (a related compound) accumulate glycoproteins with unprocessed, high-mannose N-glycans. nih.govhoward.edu This alteration effectively prevents the subsequent addition of other sugars like N-acetylglucosamine, galactose, and sialic acid, thereby blocking the formation of complex and hybrid N-glycans. howard.edupsu.edu This shift in cell-surface carbohydrate structures is a key outcome of exposure to this compound and forms the basis for its other biological activities. nih.gov

Mechanistic Studies of Antiviral Activity through Glycoprotein (B1211001) Modulation

The antiviral activity of this compound and related iminosugars is intrinsically linked to their ability to disrupt host-cell glycosylation pathways. nih.govnih.gov Enveloped viruses, including members of the Flaviviridae (such as Dengue virus and Hepatitis C virus) and Hepadnaviridae (such as Hepatitis B virus) families, rely heavily on the host cell's ER and Golgi machinery to process the N-linked glycans on their envelope glycoproteins. mdpi.complos.orgacs.org These glycoproteins are often essential for the virus's life cycle, playing critical roles in correct protein folding, virion assembly, secretion, and infectivity. mdpi.comfrontiersin.org

The mechanism of action involves the inhibition of host α-mannosidases, which, as described previously, prevents the proper trimming and maturation of N-glycans. nih.govchimia.ch When viral envelope proteins are synthesized in treated host cells, their attached high-mannose glycans are not correctly processed. This leads to misfolded glycoproteins because the interaction with ER chaperones like calnexin (B1179193) and calreticulin, which is a crucial quality control step, is impaired. acs.orgchimia.ch

The consequences of this glycoprotein misfolding are significant:

Reduced Viral Secretion: In some cases, such as with Hepatitis B virus, improperly glycosylated envelope proteins can lead to the retention of viral particles within the host cell, preventing their release. mdpi.com

Decreased Infectivity: Virions that are released may incorporate misfolded or immature glycoproteins, rendering them unable to efficiently recognize and bind to receptors on new host cells, thus reducing their infectivity. plos.orgacs.org

Accelerated Degradation: In certain cellular contexts, the improperly processed viral glycoproteins may be recognized by the cell's quality control system as defective and targeted for premature degradation. nih.gov

By disrupting the fundamental process of N-glycan maturation, this compound acts as a host-directed antiviral agent, creating an environment where functional viral envelope proteins cannot be efficiently produced. acs.orgscholaris.ca

Exploration of Anti-Metastatic Activity Mechanisms

The role of cell surface glycoproteins in cancer progression and metastasis is well-established, and altering their structure presents a therapeutic strategy. plos.org Aberrant glycosylation, particularly the increased expression of complex, branched N-glycans, is associated with a malignant phenotype and contributes to tumor cell invasion and migration. pennlab.caplos.orgresearchgate.net Inhibitors of glycosylation processing, including α-mannosidase inhibitors like this compound, have been investigated for their anti-metastatic potential. ijbs.comnih.gov

The anti-metastatic mechanisms of mannosidase inhibitors are believed to be multifaceted, involving both direct effects on cancer cells and modulation of the immune system.

Inhibition of Invasion and Migration: The α-mannosidase inhibitor swainsonine (B1682842) has been shown to modify the expression of glycoproteins on the surface of tumor cells, leading to a loss of invasiveness into the extracellular matrix and a reduced ability to colonize organs in preclinical models. researchgate.net Another specific α-mannosidase inhibitor, mannostatin A, inhibited the chemotactic invasion of B16/F10 melanoma cells and reduced their metastatic activity in vivo without affecting cell growth. researchgate.netnih.gov This effect is linked to the alteration of cell surface glycans that are critical for cell-cell and cell-matrix adhesion, processes fundamental to metastasis. Inhibition of matrix metalloproteinases (MMP-2 and MMP-9), enzymes crucial for breaking down the extracellular matrix during invasion, has also been identified as a downstream effect of glycosylation inhibition.

Immunomodulation: A key anti-metastatic mechanism for the mannosidase inhibitor swainsonine is its ability to stimulate the host immune system. nih.govresearchgate.net Studies have demonstrated that swainsonine augments the activity of natural killer (NK) cells, a component of the innate immune system that is critical for eliminating metastatic tumor cells. nih.gov This immunomodulatory effect is essential for its anti-metastatic action, as the drug's efficacy was abrogated in mice with depleted NK cell function.

By preventing the synthesis of complex N-glycans, this compound can theoretically reduce the metastatic potential of cancer cells by interfering with their adhesive and invasive properties while potentially stimulating an anti-tumor immune response. ijbs.comresearchgate.net

Research into the Inhibition of Parasitic Plant Germination and Growth Mechanisms

In the field of agriculture, this compound (referred to in some literature as nojirimycin (B1679825) bisulfite) has been identified as a potent and selective inhibitor of seed germination for root parasitic weeds of the Orobanchaceae family. nih.govresearchgate.net These parasites, such as Orobanche and Striga species, cause significant damage to major crops worldwide.

The mechanism of action targets the unique germination requirements of these parasitic plants. A metabolomic analysis of germinating Orobanche minor seeds revealed that the storage carbohydrate planteose (B12796885) is rapidly consumed upon receiving a germination stimulant from a host plant. nih.gov this compound, acting as a glycosidase inhibitor, blocks the metabolic pathway that converts planteose and sucrose (B13894) into glucose and fructose. nih.govresearchgate.net This disruption of the energy supply is critical, as it prevents the seed from accessing the necessary sugars required for the initial stages of germination and radicle elongation. nih.gov The inhibitory effect could be reversed by the external addition of glucose, confirming that the compound acts by inducing carbohydrate starvation. nih.gov

Research has shown this inhibitory action to be selective. While it effectively prevents the germination of some species, its effects on others vary, as detailed in the table below.

This targeted inhibition of essential metabolic pathways in parasitic seeds makes this compound a promising lead compound for developing specific and effective herbicides to combat these agricultural pests. nih.gov

Mentioned Compounds

Analytical and Structural Research Approaches for D Mannojirimycin Bisulfite

Spectroscopic Characterization of D-Mannojirimycin Bisulfite and its Biological Complexes

Spectroscopic techniques are fundamental in determining the structure of this compound and observing its binding to target enzymes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. The formation of the bisulfite adduct stabilizes the iminosugar, allowing for detailed analysis. nih.govresearchgate.net The structures of 5-amino-5-deoxy-D-mannopyranose (D-Mannojirimycin) and its corresponding lactam were originally determined on the basis of ¹H NMR spectroscopy. nih.govresearchgate.net

NMR provides data on the chemical environment of each proton and carbon atom, allowing for the confirmation of the covalent structure and stereochemistry. For the bisulfite adduct, NMR experiments would confirm the point of attachment of the sulfite (B76179) group and the resulting stereochemistry at the anomeric carbon. Although specific chemical shift values for this compound are not widely published, a representative analysis can be described. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to assign all proton and carbon signals, confirming the manno- configuration of the pyranose ring. The observation of nuclear Overhauser effects (NOEs) in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment helps to establish through-space proximities of protons, further confirming the stereochemical arrangement.

| Atom Position | Expected ¹H NMR Signal (δ, ppm) & Multiplicity | Expected ¹³C NMR Signal (δ, ppm) | Structural Information Provided |

|---|---|---|---|

| H-1 (Anomeric) | ~4.5-5.5 (d) | ~85-95 | Confirms the formation of the adduct at C-1 and indicates the anomeric configuration (α or β) based on the coupling constant (J-value). |

| H-2 to H-5 | ~3.0-4.5 (m) | ~60-80 | Defines the stereochemistry of the sugar ring. Coupling constants between adjacent protons reveal their dihedral angles and thus their axial/equatorial positions. |

| H-6, H-6' | ~3.5-4.0 (m) | ~60-65 | Corresponds to the exocyclic hydroxymethyl group protons. |

In the context of its biological function, X-ray crystallography is paramount for understanding how this compound interacts with its enzyme target, α-mannosidase. nih.govgoogle.com To achieve this, the target enzyme is crystallized in the presence of the inhibitor. rsc.org The resulting electron density map reveals the precise orientation of the inhibitor within the enzyme's active site, identifying the key amino acid residues involved in binding. This provides direct evidence of the interactions, such as hydrogen bonds and ionic contacts, that are responsible for the inhibitory effect. While the specific crystal structure of a this compound-mannosidase complex is not publicly available, structures of mannosidases with other inhibitors have been solved, demonstrating the power of this approach to reveal the structural basis of inhibition. rsc.org

| Parameter | Example Value | Significance |

|---|---|---|

| PDB ID | N/A | Unique identifier in the Protein Data Bank for the solved structure. |

| Resolution (Å) | 1.5 - 2.5 | Indicates the level of detail in the electron density map; lower numbers are better. |

| Space Group | e.g., P2₁2₁2₁ | Describes the symmetry of the crystal lattice. nih.gov |

| Key Interactions | H-bonds, Ionic | Identifies specific non-covalent bonds between the inhibitor and amino acid residues (e.g., Asp, Glu, Tyr) in the active site. |

Advanced Chromatographic and Mass Spectrometric Methods in Metabolomics

Metabolomics involves the comprehensive analysis of small molecules (metabolites) in a biological system to understand its metabolic status. nih.govfrontiersin.org Advanced chromatographic techniques coupled with mass spectrometry (MS) are the cornerstone of modern metabolomics. sysrevpharm.orglcms.cz These methods are applied to detect and quantify compounds like this compound in complex biological samples such as cell cultures or tissues. d-nb.info

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most common platforms. For a polar and non-volatile compound like this compound, LC-MS is generally the preferred method. lcms.czembrapa.br Hydrophilic interaction liquid chromatography (HILIC) is particularly well-suited for retaining and separating highly polar compounds. lcms.cz The sample is injected into the LC system, where it is separated from other matrix components before being introduced into the mass spectrometer. The MS instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing high sensitivity and selectivity for detection and quantification. nih.gov Untargeted metabolomics approaches can be used to screen for all detectable metabolites, while targeted methods focus on quantifying specific known compounds like this compound. frontiersin.orgamericanpharmaceuticalreview.com

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | HILIC or Reversed-Phase (C18) | Separates the analyte from other components in the biological matrix. lcms.cz |

| Ionization Mode | Positive Electrospray (ESI+) | Generates protonated molecular ions [M+H]⁺ for detection. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | Provides high mass accuracy and resolution for confident identification and quantification. d-nb.info |

| Detection Mode | Selected Reaction Monitoring (SRM) | Increases sensitivity and selectivity for targeted quantification by monitoring a specific precursor-to-product ion transition. |

Computational Modeling and Molecular Docking for Inhibitor-Enzyme Interactions

Computational modeling and molecular docking are powerful in silico tools used to predict and analyze the interaction between a ligand (inhibitor) and its receptor (enzyme). cardiff.ac.uk These methods are crucial for understanding the structural basis of inhibition by this compound and for guiding the design of new, more potent inhibitors. nih.govnih.gov Molecular docking simulates the binding process, predicting the most favorable orientation and conformation of the inhibitor within the enzyme's active site. nih.gov

The process begins with the three-dimensional structures of the enzyme (e.g., α-mannosidase), often obtained from X-ray crystallography, and the inhibitor. A docking algorithm then explores various possible binding poses of the inhibitor in the active site, and a scoring function ranks these poses based on their predicted binding affinity. cardiff.ac.uk These studies can reveal key interactions, such as hydrogen bonds between the hydroxyl groups of the iminosugar and polar amino acid residues (like aspartic and glutamic acid), and ionic interactions between the protonated nitrogen of the inhibitor and negatively charged carboxylate residues in the active site. nih.govnih.gov This information helps to explain the inhibitor's potency and selectivity.

| Inhibitor Moiety | Potential Interacting Residue (α-Mannosidase) | Type of Interaction |

|---|---|---|

| Ring Nitrogen (protonated) | Aspartic Acid / Glutamic Acid | Ionic Bond / Salt Bridge |

| C2-Hydroxyl | Aspartic Acid / Tyrosine | Hydrogen Bond (Donor/Acceptor) |

| C3-Hydroxyl | Tryptophan / Aspartic Acid | Hydrogen Bond (Donor/Acceptor) |

| C4-Hydroxyl | Tyrosine / Asparagine | Hydrogen Bond (Donor/Acceptor) |

Biophysical Techniques for Protein Stability and Folding Analysis

Biophysical techniques are employed to study the effects of ligand binding on the stability and conformation of a protein. nih.gov The binding of an inhibitor like this compound to its target enzyme often leads to an increase in the protein's thermodynamic stability. researchgate.net

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary and tertiary structure of proteins in solution. uconn.edudiamond.ac.uk While CD can detect large conformational changes upon ligand binding, its primary use in this context is often in thermal denaturation studies. By monitoring the CD signal at a specific wavelength while increasing the temperature, a melting curve can be generated. The midpoint of this transition, the melting temperature (Tm), is a measure of the protein's thermal stability. An increase in the Tm in the presence of this compound would indicate that the inhibitor stabilizes the folded state of the enzyme. researchgate.net

Another common method is Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay. This technique uses a fluorescent dye that binds to hydrophobic regions of a protein that become exposed as it unfolds. By monitoring the increase in fluorescence with temperature, a melting curve and Tm can be determined. Like with CD, a positive shift in Tm upon addition of the inhibitor confirms binding and stabilization. These methods are valuable for validating inhibitor binding and for screening compound libraries. nih.gov

| Condition | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C | Interpretation |

|---|---|---|---|

| Enzyme alone | 52.5 | - | Baseline thermal stability of the enzyme. |

| Enzyme + this compound | 58.0 | +5.5 | Significant increase in stability, confirming strong inhibitor binding. |

Emerging Research Applications and Future Directions for D Mannojirimycin Bisulfite

Development of D-Mannojirimycin Bisulfite and its Analogues as Mechanistic Probes in Glycobiology

This compound is a powerful inhibitor of α-mannosidases, enzymes crucial for the processing of N-linked glycoproteins. scbt.comscbt.com This inhibitory action makes it an exceptional tool for researchers to probe the mechanisms of glycosylation and the functions of glycoproteins in various cellular processes. biosynth.com By selectively blocking α-mannosidase I, D-Mannojirimycin and its derivatives alter the structure of cell-surface carbohydrates, leading to an increase in high-mannose structures. sigmaaldrich.com This modification allows for detailed studies on the role of specific glycan structures in cell-cell recognition, signaling, and other biological phenomena.

The development of fluorescently labeled analogs of iminosugars has further expanded their utility as mechanistic probes. These fluorescent probes enable the visualization of enzyme activity and distribution within complex biological samples, providing spatial and temporal information about glycosidase function. googleapis.com Such tools are instrumental in activity-based protein profiling (ABPP), a technology used to identify and functionally annotate enzymes in their native environment. whiterose.ac.uk

The synthesis of various analogs of D-Mannojirimycin, including those with modified side chains or bicyclic structures, has been a key strategy to enhance their specificity and potency as inhibitors. researchgate.net These synthetic efforts have led to the discovery of compounds with highly selective inhibitory profiles, allowing for the targeted investigation of individual glycosidase enzymes and their roles in specific pathways.

Table 1: Applications of this compound and Analogues as Mechanistic Probes

| Application Area | Specific Use | Key Findings |

| Glycoprotein (B1211001) Processing | Inhibition of Golgi-associated α(1→2) mannosidase. sigmaaldrich.com | Alters cell-surface carbohydrate structures, increasing high-mannose glycans. sigmaaldrich.com |

| Activity-Based Protein Profiling (ABPP) | Development of fluorescently tagged iminosugar probes. googleapis.com | Enables visualization and functional annotation of retaining glycosidases in complex biological systems. whiterose.ac.uk |

| Enzyme Mechanism Studies | Probing the active sites and catalytic mechanisms of α-mannosidases. | Provides insights into the conformational changes and transition states of enzyme-substrate interactions. |

| Cellular Function Analysis | Studying the impact of altered glycosylation on cell adhesion, signaling, and transport. | Reveals the critical roles of specific glycan structures in maintaining cellular homeostasis. |

Strategies for Modulating Host-Pathogen Interactions via Glycosylation Pathways

The surfaces of both host cells and pathogens are adorned with a dense layer of glycans, which play a pivotal role in their interactions. nih.govsemanticscholar.org Many viruses, bacteria, and fungi rely on specific host cell surface glycans for attachment and entry. nih.gov Furthermore, the glycoproteins of pathogens themselves are often crucial for their virulence and for evading the host immune system. semanticscholar.orgacs.org

D-Mannojirimycin and its derivatives, by inhibiting host and/or viral glycosidases, can disrupt these critical interactions. For instance, the inhibition of endoplasmic reticulum (ER) α-glucosidases by iminosugars like N-butyl-deoxynojirimycin (NB-DNJ) has been shown to have a broad-spectrum antiviral effect. nih.govoup.com This inhibition leads to misfolded viral envelope glycoproteins, which can impair viral assembly, secretion, and infectivity. nih.govoup.com Research has shown that iminosugar derivatives can reduce the infectivity of viruses such as Bovine Viral Diarrhea Virus (BVDV) and show potential against others, including Human Immunodeficiency Virus (HIV). nih.govoup.com

The strategy of targeting host glycosylation pathways represents a promising host-directed antiviral approach. Because enveloped viruses rely on the host's N-glycosylation machinery for their glycoprotein processing, inhibitors like D-Mannojirimycin can be effective against a range of viruses. acs.org This approach may also reduce the likelihood of the development of viral resistance, as the target is a host enzyme rather than a viral one.

Table 2: Modulation of Host-Pathogen Interactions by Glycosidase Inhibitors

| Pathogen Type | Mechanism of Action | Effect |

| Viruses (e.g., HIV, BVDV) | Inhibition of ER α-glucosidases, leading to misfolded viral glycoproteins. nih.govoup.com | Reduced viral replication, assembly, and infectivity. nih.govoup.com |

| Bacteria | Interference with bacterial glycoprotein synthesis or host cell receptor glycosylation. semanticscholar.org | Potential to inhibit adhesion and colonization. |

| Fungi | Disruption of cell wall biosynthesis and integrity. | Potential antifungal activity. |

Future Research on Glycosidase Inhibitors for Metabolic Pathway Intervention

Glycosidase inhibitors are increasingly being investigated for their potential to intervene in metabolic pathways, particularly in the context of metabolic disorders like type 2 diabetes and obesity. frontiersin.org Alpha-glucosidase inhibitors, for example, are already used in clinical practice to delay the digestion and absorption of carbohydrates in the small intestine, thereby controlling post-meal blood sugar spikes. nih.gov

Research is now focused on identifying and developing more potent and selective glycosidase inhibitors derived from natural sources, including microorganisms. frontiersin.orgnih.gov D-Mannojirimycin and its parent compound, nojirimycin (B1679825), originally isolated from Streptomyces species, are potent glycosidase inhibitors that disrupt carbohydrate metabolism. biosynth.comnih.gov Their ability to interfere with carbohydrate-processing enzymes makes them lead compounds for developing therapeutics for diseases involving abnormal glycoprotein processing. biosynth.com

Future research in this area will likely focus on several key aspects. Firstly, the exploration of novel microbial sources, including those from unique environments like marine ecosystems, to discover new glycosidase inhibitors with improved properties. frontiersin.org Secondly, the detailed investigation of the mechanisms by which these inhibitors modulate metabolic pathways, moving beyond simple enzyme inhibition to understand their broader effects on cellular metabolism. This includes their potential role in managing conditions like metabolic syndrome, which involves a cluster of conditions including high blood pressure, high blood sugar, and abnormal cholesterol levels. nih.gov Finally, the development of combination therapies, where glycosidase inhibitors are used alongside other drugs to achieve better therapeutic outcomes in complex metabolic diseases.

Advances in Synthetic Biology for Iminosugar Production

The therapeutic potential of iminosugars like D-Mannojirimycin is vast, but their widespread application has been hampered by challenges in production. ugent.be Traditional methods, such as extraction from natural sources or complex chemical synthesis, are often inefficient and costly. ugent.be Synthetic biology offers a promising solution to this bottleneck. sustainablemanufacturingexpo.com

Recent advancements in synthetic biology and metabolic engineering are enabling the development of microbial "cell factories" for the sustainable and scalable production of iminosugars. ugent.be This involves identifying the biosynthetic gene clusters responsible for iminosugar production in microorganisms and then engineering these pathways into industrially robust host strains like Escherichia coli or Saccharomyces cerevisiae. ugent.besustainablemanufacturingexpo.com

Key strategies in this field include:

Gene Cluster Identification: Using bioinformatics tools to uncover the genetic blueprints for iminosugar biosynthesis in various microorganisms. ugent.be

Metabolic Engineering: Optimizing metabolic pathways in host organisms to enhance the production of the desired iminosugar. This can involve overexpressing key enzymes, knocking out competing pathways, and optimizing fermentation conditions.

Systems Biology Approaches: Utilizing 'omics' technologies (genomics, transcriptomics, proteomics, metabolomics) to gain a comprehensive understanding of the cellular processes involved in iminosugar production, allowing for more targeted and effective engineering strategies. frontiersin.org

The goal of these efforts is to create efficient and economically viable fermentation processes for the large-scale production of D-Mannojirimycin and other valuable iminosugars. ugent.be This will not only facilitate further research into their therapeutic applications but also pave the way for their potential use as pharmaceuticals and other high-value biochemicals. sustainablemanufacturingexpo.comfrontiersin.org

Q & A

Q. What is the molecular mechanism underlying D-Mannojirimycin Bisulfite's inhibition of α-mannosidase?

this compound acts as a non-competitive inhibitor, forming stable complexes with α-mannosidase through hydrogen bonding and hydrophobic interactions. The bisulfite modification enhances solubility and reaction kinetics, enabling precise modulation of glycosylation pathways without direct substrate competition. Researchers should validate inhibition kinetics using fluorometric assays with substrates like 4-methylumbelliferyl-α-D-mannopyranoside .

Q. How does the bisulfite group influence the compound's physicochemical properties and experimental applicability?

The bisulfite salt form improves aqueous solubility and stability compared to the base compound, facilitating cellular uptake and bioavailability. Stability testing (e.g., pH 6.5–7.4, monitored via HPLC) is critical for long-term storage. The stereochemistry of the compound ensures selective binding to α-mannosidase isoforms, which can be confirmed via molecular docking studies .

Q. What in vitro methodologies are recommended for quantifying inhibitory activity?

Use dose-response curves with enzyme concentrations spanning 0.1–10 µM to calculate inhibition constants (Ki). Pair fluorometric assays with controls (e.g., mannojirimycin derivatives) to isolate bisulfite-specific effects. Data should be analyzed using nonlinear regression models to distinguish competitive vs. non-competitive mechanisms .

Advanced Research Questions

Q. How can researchers optimize this compound treatment parameters in complex cell culture systems?

Apply response surface methodology (RSM) with central composite design to model interactions between concentration, exposure time, and cell density. Use software like Design-Expert to generate predictive models, validated via ANOVA and residual analysis. This approach, adapted from starch synthesis optimization, ensures efficient parameter tuning .

Q. What strategies resolve contradictory data on isoform specificity across phylogenetic models?

Conduct phylogenetic analysis of α-mannosidase active sites combined with inhibition assays using recombinant isoforms (e.g., MAN2A1 vs. MAN2B1). Employ multivariate ANOVA to distinguish species-dependent variability from technical artifacts. Molecular dynamics simulations can further clarify binding affinity differences .

Q. How should researchers address potential off-target effects in glycoprotein maturation studies?

Implement orthogonal validation:

Q. What computational tools aid in analyzing structural determinants of inhibition selectivity?

Molecular docking simulations (e.g., AutoDock Vina) can map interactions between this compound and α-mannosidase active sites. Pair with phylogenetic conservation analysis of binding residues to predict isoform-specific efficacy. Experimental validation via site-directed mutagenesis is critical .

Methodological Considerations

- Statistical Modeling : RSM and central composite design (CCD), as used in starch synthesis optimization, are transferable to glycosylation studies for parameter optimization .

- Quality Control : Monitor bisulfite stability via HPLC and pH adjustments to prevent compound degradation during long-term experiments .

- Data Validation : Use CRISPR knockouts and recombinant enzyme assays to confirm target specificity, reducing false positives in cellular studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.